molecular formula C17H14ClN7OS2 B2386831 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893914-50-6

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2386831
CAS RN: 893914-50-6
M. Wt: 431.92
InChI Key: MZNFTFJYUMEMTR-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant pharmacological potential. They have been studied for their anti-cancer properties, specifically their ability to inhibit PI3K, a lipid kinase involved in cancer progression .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, a thiadiazole ring, and a 4-chlorophenyl group. The exact structure can be confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR and IR spectroscopy. For example, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to inhibit PI3K, a lipid kinase involved in cancer progression. By inhibiting PI3K, this compound could potentially interfere with cancer cell proliferation and survival .

Future Directions

The future research directions for this compound could involve further exploration of its anti-cancer properties, specifically its ability to inhibit PI3K. Additionally, the synthesis process for this compound could be optimized to improve yield and purity .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN7OS2/c1-2-14-23-24-17(28-14)22-13(26)8-27-16-12-7-21-25(15(12)19-9-20-16)11-5-3-10(18)4-6-11/h3-7,9H,2,8H2,1H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNFTFJYUMEMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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